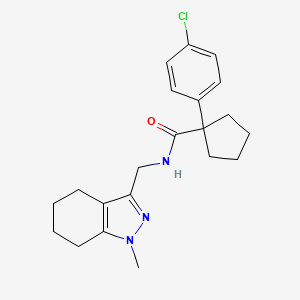
1-(4-chlorophenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-chlorophenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H26ClN3O and its molecular weight is 371.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-chlorophenyl)-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates elements from both indazole and chlorophenyl structures, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates its structural complexity. The presence of the 4-chlorophenyl group is significant due to its established role in enhancing biological activity. The indazole moiety contributes to various biological effects including anti-inflammatory and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H24ClN3O |
| Molecular Weight | 347.88 g/mol |
| CAS Number | Not available |
| SMILES | CC1=C(C(=C2C=CC=CC2=C1)C(=O)N(C)C)C(=O)N(C)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The indazole part of the molecule may inhibit certain kinases involved in cancer progression. For instance, compounds with similar structures have shown inhibition of AKT signaling pathways, which are critical in various cancers .
- Receptor Interaction : The chlorophenyl group can enhance binding affinity to various receptors, potentially modulating neurotransmitter systems or inflammatory responses.
Anticancer Properties
Research indicates that derivatives of compounds containing indazole and chlorophenyl groups exhibit significant anticancer properties. For example:
- In vitro Studies : Compounds similar to this compound have been tested against glioblastoma cell lines. One study reported an EC50 value of 20 μM for a structurally related compound demonstrating potent antiproliferative activity against murine glioblastoma cells (GL261) .
Anti-inflammatory Activity
Indazole derivatives are often studied for their anti-inflammatory effects:
- Mechanistic Insights : The compound may inhibit pro-inflammatory cytokines through modulation of NF-kB pathways, as seen in other indazole-based compounds .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
- Study on Glioblastoma : A series of indazole derivatives were screened for kinase inhibition and anticancer activity against primary patient-derived glioblastoma cells. The findings revealed a correlation between the structure and potency against cancer cell proliferation .
- Enzyme Inhibition Studies : Research on related compounds indicated strong inhibitory effects on acetylcholinesterase and urease, showcasing potential therapeutic applications in neurodegenerative diseases and urolithiasis .
- Binding Affinity Studies : Docking studies have elucidated how these compounds interact with target proteins, providing insights into their pharmacological effectiveness .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-25-19-7-3-2-6-17(19)18(24-25)14-23-20(26)21(12-4-5-13-21)15-8-10-16(22)11-9-15/h8-11H,2-7,12-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYCQUDCCFFRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














